molecular formula C16H15ClO3 B3286815 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 832739-57-8

3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B3286815
CAS No.: 832739-57-8
M. Wt: 290.74 g/mol
InChI Key: HVEQGIXYFOTFQU-UHFFFAOYSA-N
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Description

3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C16H15ClO3 It is characterized by the presence of a chloro-substituted phenoxy group and a methoxy-substituted benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-chloro-4-methylphenol with formaldehyde and 4-methoxybenzaldehyde under basic conditions. Sodium hydride is often used as a base, and the reaction is carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere (argon) at elevated temperatures (around 125°C) for 24 hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems may enhance efficiency and safety in large-scale production.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the aldehyde group allows it to form Schiff bases with amines, which can modulate biological activity.

Comparison with Similar Compounds

  • 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde
  • 3-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde
  • 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde

Comparison: 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to the specific positioning of the chloro and methyl groups on the phenoxy moiety. This structural arrangement can influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-3-5-16(14(17)7-11)20-10-13-8-12(9-18)4-6-15(13)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEQGIXYFOTFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192593
Record name 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-57-8
Record name 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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